2-(S-Methylsulfonimidoyl)ethanol
Description
2-(S-Methylsulfonimidoyl)ethanol: is an organosulfur compound with the molecular formula C3H9NO2S and a molecular weight of 123.17 g/mol . This compound is characterized by the presence of a sulfonimidoyl group attached to an ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(methylsulfonimidoyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCILZVHDLJKALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-34-5 | |
| Record name | 2-(S-methylsulfonimidoyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-(S-Methylsulfonimidoyl)ethanol involves the reaction of 2-chloroethanol with dimethyl sulfoxide (DMSO). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods:
Industrial production of 2-(S-Methylsulfonimidoyl)ethanol may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The process requires careful monitoring of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions:
2-(S-Methylsulfonimidoyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The hydroxyl group in the ethanol backbone can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-(S-Methylsulfonimidoyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(S-Methylsulfonimidoyl)ethanol involves its interaction with various molecular targets. The sulfonimidoyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Sulfonamides: Compounds with a sulfonamide group.
Sulfoximines: Compounds with a sulfoximine group.
Sulfonimidates: Compounds with a sulfonimidate group.
Comparison:
2-(S-Methylsulfonimidoyl)ethanol is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties compared to other organosulfur compounds.
Biological Activity
2-(S-Methylsulfonimidoyl)ethanol is a compound of growing interest in medicinal chemistry and biological research due to its unique sulfonimidoyl functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The compound features a sulfonimidoyl group, which allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of biologically active derivatives.
- Oxidation : Can yield sulfonic acid derivatives.
- Reduction : May convert the sulfonimidoyl group to sulfides or sulfoxides.
- Substitution : The hydroxyl group can engage in reactions with alkyl halides or acyl chlorides.
The mechanism of action involves interactions with biomolecules, which can influence cellular pathways and potentially lead to therapeutic effects. Its reactivity suggests that it may act as a nucleophile or electrophile in biological systems, affecting various molecular targets.
Biological Activity
Research indicates that 2-(S-Methylsulfonimidoyl)ethanol has several biological activities:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly β-coronaviruses such as SARS-CoV-2. This activity may be linked to its ability to inhibit specific kinases involved in viral replication pathways .
- Immune Modulation : Similar compounds have shown effects on immune cell function. For instance, ethanol's impact on CD4(+) T lymphocytes highlights how related compounds can influence cell survival and apoptosis through alterations in metabolic pathways .
Case Studies and Research Findings
- Antiviral Studies :
-
Immune Response Modulation :
- Research focusing on ethanol's effects on methionine adenosyltransferase II (MAT II) showed that alterations in SAMe levels could enhance activation-induced cell death in T lymphocytes. This suggests that compounds affecting SAMe metabolism may have therapeutic potential in immune dysfunction scenarios .
Comparative Analysis with Similar Compounds
The biological activity of 2-(S-Methylsulfonimidoyl)ethanol can be compared with other organosulfur compounds such as sulfonamides and sulfoximines:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(S-Methylsulfonimidoyl)ethanol | Antiviral, immune modulation | Interacts with kinases and metabolic pathways |
| Sulfonamides | Antibacterial | Inhibits bacterial folate synthesis |
| Sulfoximines | Anticancer | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
